Tetrakis(diethylamido)tin(IV)
Overview
Description
Tetrakis(diethylamido)tin(IV) is a volatile compound with four exchangeable ligands . It is widely used as a precursor to produce metal oxide thin films by the chemical vapor deposition method .
Synthesis Analysis
Tetrakis(diethylamido)tin(IV) can be used as a precursor to synthesize mesoporous tin silicate xerogels via non-hydrolytic templated sol–gel synthesis . These xerogels are potential catalysts for aminolysis and for the Meerwein–Ponndorf–Verley reduction .
Molecular Structure Analysis
The molecular structure of Tetrakis(diethylamido)tin(IV) is represented by the linear formula: [(C2H5)2N]4Sn . It has a molecular weight of 407.23 .
Chemical Reactions Analysis
Tetrakis(diethylamido)tin(IV) is used to produce metal oxide thin films on the surface of carbon electrode materials .
Physical And Chemical Properties Analysis
Tetrakis(diethylamido)tin(IV) is a yellow to brown liquid . It has a boiling point of 110 °C/0.5 mmHg and a density of 1.125 g/mL at 25 °C . The refractive index n20/D is 1.49 (lit.) .
Scientific Research Applications
Precursor for Metal Oxide Thin Films
Tetrakis(diethylamido)tin(IV) is widely used as a precursor to produce metal oxide thin films . These thin films are stable and can be applied on the surface of carbon electrode materials .
Synthesis of Mesoporous Tin Silicate Xerogels
Tetrakis(diethylamido)tin(IV) can be used as a precursor to synthesize mesoporous tin silicate xerogels via non-hydrolytic templated sol–gel synthesis . These xerogels have potential applications as catalysts for aminolysis .
Meerwein–Ponndorf–Verley Reduction
The mesoporous tin silicate xerogels synthesized using Tetrakis(diethylamido)tin(IV) can also serve as potential catalysts for the Meerwein–Ponndorf–Verley reduction . This is a type of organic reaction where a secondary alcohol is oxidized to a ketone using an aluminum alkoxide .
Fabrication of Ultrathin Layer of SnO2
Tetrakis(diethylamido)tin(IV) can be used to fabricate an ultrathin layer of SnO2 on carbon nanotubes . This has potential applications in the manufacturing of anodes for lithium-ion batteries .
Chemical Vapor Deposition Method
Tetrakis(diethylamido)tin(IV) is a volatile compound with four exchangeable ligands . This makes it suitable for use in the chemical vapor deposition method, a popular technique for producing high-quality, high-performance solid materials .
Mechanism of Action
Target of Action
Tetrakis(diethylamido)tin(IV) is primarily used as a precursor in the synthesis of metal oxide thin films via the chemical vapor deposition method . Its primary targets are the surfaces of materials where these thin films are to be deposited.
Mode of Action
The compound interacts with its targets by depositing a thin layer of metal oxide on the surface of the target material . This is achieved through a process known as chemical vapor deposition, where the compound is vaporized and then deposited on the surface of the target material .
Biochemical Pathways
Tetrakis(diethylamido)tin(IV) is involved in the non-hydrolytic templated sol–gel synthesis pathway . This pathway leads to the formation of mesoporous tin silicate xerogels . These xerogels can act as potential catalysts for aminolysis and for the Meerwein–Ponndorf–Verley reduction .
Pharmacokinetics
Its volatility and reactivity are critical factors influencing its bioavailability in the context of chemical vapor deposition .
Result of Action
The action of Tetrakis(diethylamido)tin(IV) results in the formation of stable metal oxide thin films on the surface of target materials . For example, it can be used to fabricate an ultrathin layer of SnO2 on carbon nanotubes, which can be used as anodes for lithium-ion batteries .
Safety and Hazards
Tetrakis(diethylamido)tin(IV) is classified as a dangerous substance. It is highly flammable and can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, clothing, and eye/face protection .
Future Directions
properties
IUPAC Name |
N-ethyl-N-[tris(diethylamino)stannyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H10N.Sn/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVSPCQTOMZHOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Sn](N(CC)CC)(N(CC)CC)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40N4Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586837 | |
Record name | N,N,N',N',N'',N'',N''',N'''-Octaethylstannanetetramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(diethylamino)tin | |
CAS RN |
1066-78-0 | |
Record name | N,N,N',N',N'',N'',N''',N'''-Octaethylstannanetetramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(diethylamido)tin(IV) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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